molecular formula C18H14O3 B11966905 4-Anthracen-2-yl-4-oxo-butanoic acid CAS No. 73693-24-0

4-Anthracen-2-yl-4-oxo-butanoic acid

Cat. No.: B11966905
CAS No.: 73693-24-0
M. Wt: 278.3 g/mol
InChI Key: LZMNAKMECLHEQH-UHFFFAOYSA-N
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Description

4-Anthracen-2-yl-4-oxo-butanoic acid is a useful research compound. Its molecular formula is C18H14O3 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

73693-24-0

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-anthracen-2-yl-4-oxobutanoic acid

InChI

InChI=1S/C18H14O3/c19-17(7-8-18(20)21)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8H2,(H,20,21)

InChI Key

LZMNAKMECLHEQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Transformations

Fundamental Synthetic Approaches to Aryl Oxo-Butanoic Acids

The creation of aryl oxo-butanoic acids, the class of compounds to which 4-anthracen-2-yl-4-oxo-butanoic acid belongs, is typically achieved through several key synthetic reactions.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing a keto functionality to an aromatic ring. In the context of synthesizing aryl oxo-butanoic acids, succinic anhydride (B1165640) is a common and effective acylating agent. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds through the formation of an acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring. A subsequent workup step hydrolyzes the intermediate to yield the final keto-acid product. The general mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygens of the anhydride, followed by the opening of the anhydride ring to form the acylium ion.

The reactivity in Friedel-Crafts acylation is highly dependent on the nature of the aromatic substrate. Electron-rich aromatic compounds undergo this reaction more readily. However, the regioselectivity, or the position of substitution on the aromatic ring, can be a significant challenge, especially with complex polycyclic aromatic hydrocarbons like anthracene (B1667546).

Beyond the direct approach of Friedel-Crafts acylation, other synthetic routes can be employed to construct the butanoic acid chain on an aromatic nucleus. These alternative pathways often involve multiple steps but can offer advantages in terms of regioselectivity and substrate scope.

MethodDescriptionStarting Material ExampleProduct
Oxidation of an Alkyl Side-Chain A pre-existing alkyl chain on the aromatic ring can be oxidized to a carboxylic acid. For instance, a 4-arylbutyl ketone could be oxidized to the corresponding 4-aryl-4-oxobutanoic acid. Strong oxidizing agents are typically required for this transformation.1-Arylbutan-1-one4-Aryl-4-oxobutanoic acid
Carboxylation of a Grignard Reagent This method involves the formation of a Grignard reagent from an aryl halide, which is then reacted with carbon dioxide to introduce the carboxylic acid group. This would require the butanone moiety to be introduced separately.3-Aroylpropyl bromide4-Aryl-4-oxobutanoic acid
Hydrolysis of a Nitrile A nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. This method would involve the synthesis of a precursor molecule containing a nitrile group at the appropriate position on the butanoyl chain attached to the anthracene core.4-Aryl-4-oxobutanenitrile4-Aryl-4-oxobutanoic acid

Dedicated Synthesis of this compound

The specific synthesis of this compound presents unique challenges, primarily concerning the control of regioselectivity on the anthracene ring system.

Direct Friedel-Crafts acylation of anthracene with succinic anhydride typically leads to substitution at the 1-, 9-, or 10-positions, which are the most electronically activated sites. To achieve the desired 2-substitution, strategic modifications to the synthetic approach are necessary.

One effective strategy is the use of a protecting group to block the more reactive positions. For example, the 9 and 10 positions of anthracene can be protected through the formation of a photodimer. acs.orgnih.gov Acylation of this dimer with succinic anhydride would then be directed to the 2-position. Subsequent thermal or photochemical cleavage of the dimer would restore the anthracene ring system, yielding the 2-substituted product.

Another approach involves the use of 9,10-dihydroanthracene (B76342) as the starting material. acs.orgnih.gov The reduced reactivity of the 9 and 10 positions in this molecule favors acylation at the 2-position. Following the Friedel-Crafts reaction, the aromaticity of the anthracene core can be restored through an oxidation step, for instance, using a mild oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Mechanochemical methods, which involve reactions in the solid state with mechanical grinding, have also been explored for the Friedel-Crafts acylation of anthracene. acs.orgnih.gov While these methods can offer environmental benefits by reducing solvent use, they have shown low yields for the 2-acylated product when reacting anthracene directly with succinic anhydride. acs.orgnih.gov

An alternative to the direct introduction of the saturated butanoic acid chain is the synthesis of an unsaturated precursor, followed by a functional group interconversion. A plausible route is the synthesis of 4-(anthracen-2-yl)-4-oxobut-2-enoic acid, which contains a carbon-carbon double bond in the butanoyl chain. This unsaturated acid can be prepared through condensation reactions.

The subsequent reduction of the carbon-carbon double bond (an enone system) can be achieved through catalytic hydrogenation. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. acs.org This method is often highly selective for the reduction of the double bond without affecting the aromatic rings or the ketone and carboxylic acid functionalities.

The choice of reducing agent is crucial for the selective reduction of the enone in the presence of other reducible groups. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ketone and carboxylic acid as well, milder reagents can be employed for the selective reduction of the carbon-carbon double bond of the enone system.

Advanced Chemical Modifications and Derivative Synthesis

This compound is a versatile molecule that can serve as a scaffold for the synthesis of a wide range of derivatives. The presence of the keto group, the carboxylic acid, and the anthracene ring system allows for a variety of chemical modifications.

The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides, providing access to a large family of related compounds. For example, amides of 4-aryl-4-oxobutanoic acids have been synthesized and investigated for their potential as calpain inhibitors. nih.gov

The ketone group can undergo reactions typical of carbonyl compounds, such as reduction to a secondary alcohol or conversion to an imine. Furthermore, the molecule can undergo intramolecular cyclization reactions. For instance, under certain conditions, 4-aryl-4-oxobutanoic acids can cyclize to form lactones or other heterocyclic systems. chimicatechnoacta.ru The reaction with hydrazides can lead to the formation of hydrazones, which can then be cyclized to form various heterocyclic derivatives. chimicatechnoacta.ru

The anthracene ring itself can be a site for further functionalization. For example, oxidation of the anthracene moiety can lead to the formation of the corresponding anthraquinone (B42736) derivative, 4-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-oxobutanoic acid. nih.govresearchgate.net These anthraquinone derivatives are of interest due to their prevalence in dyes and biologically active molecules. nih.govresearchgate.net

Derivative ClassSynthetic TransformationPotential Application
Amides Reaction of the carboxylic acid with an amine, often using a coupling agent.Biological activity (e.g., enzyme inhibition) nih.gov
Esters Reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification).Prodrugs, modification of solubility
Pyrrolones Condensation with benzylamines. researchgate.netHeterocyclic chemistry
Lactones Intramolecular cyclization through the reaction of the keto and carboxylic acid groups. chimicatechnoacta.ruSynthesis of complex natural products
Anthraquinones Oxidation of the anthracene ring system. nih.govresearchgate.netDyes, bioactive compounds nih.govresearchgate.net

Transformations of the Carbonyl and Carboxylic Acid Functionalities

The carbonyl and carboxylic acid groups in this compound are prime targets for various chemical modifications, including reduction and esterification.

Reduction: The selective reduction of either the ketone or the carboxylic acid is a valuable tool for generating new derivatives. For instance, the reduction of the carbonyl group would yield a secondary alcohol, while the reduction of the carboxylic acid would lead to a primary alcohol. The choice of reducing agent and reaction conditions dictates the outcome of the transformation.

Esterification: The carboxylic acid functionality can be readily converted to its corresponding ester through Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst. This transformation is not only a common protection strategy but also allows for the introduction of various alkyl or aryl groups, thereby modifying the compound's physical and chemical properties.

A related compound, 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid, is synthesized from itaconic acid anhydride and 4-iodoaniline. nih.gov This highlights the reactivity of anhydride precursors in forming butanoic acid derivatives. nih.gov

Electrophilic and Nucleophilic Reactions on the Anthracene System

The anthracene core of the molecule is susceptible to both electrophilic and nucleophilic attacks, although the reactivity is influenced by the existing substituent.

Electrophilic Substitution: Anthracene is generally more reactive towards electrophiles than benzene (B151609). libretexts.org Electrophilic substitution reactions, such as nitration and sulfonation, typically occur at the 9- and 10-positions of the anthracene ring system due to the lower loss of stabilization energy compared to substitution on the terminal rings. libretexts.org However, the presence of an electron-donating group can direct substitution to the terminal rings. nih.govresearchgate.net

Nucleophilic Addition: Nucleophiles, defined as reactants that provide a pair of electrons to form a new covalent bond, can also react with the anthracene system, particularly under specific conditions. masterorganicchemistry.com The electron-rich nature of the anthracene rings makes them less susceptible to direct nucleophilic attack unless activated by electron-withdrawing groups or through the formation of an intermediate.

The reactivity of polynuclear aromatic hydrocarbons like anthracene is greater than that of benzene in both substitution and addition reactions. libretexts.org

Intramolecular and Intermolecular Cyclization Reactions

The strategic placement of functional groups in this compound and its derivatives allows for the construction of complex polycyclic and heterocyclic systems through cyclization reactions.

Formation of Polycyclic Systems

Intramolecular cyclization is a powerful method for synthesizing anthracene derivatives. beilstein-journals.org For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride. chimicatechnoacta.ruresearchgate.net This type of reaction, where different parts of the same molecule react to form a ring, is a key strategy in building complex molecular architectures. researchgate.net

Synthesis of N-Heterocyclic Compounds

The synthesis of nitrogen-containing heterocyclic compounds, such as quinazolinone derivatives, can be achieved from precursors related to the title compound. A common method involves the acylation of anthranilic acid followed by cyclization. nih.gov Various catalytic systems, including copper and palladium, have been employed to facilitate the synthesis of quinazolinones from different starting materials. nih.govorganic-chemistry.org For example, a palladium-catalyzed three-component reaction of an anthracene amide with an isocyanate and an aryl boronic acid has been used to synthesize 2,3-disubstituted quinazolinones. nih.gov

Catalytic Strategies and Process Optimization in Synthesis

The table below summarizes the key chemical transformations discussed:

Reaction Type Functional Group/Moiety Description Potential Products
ReductionCarbonyl, Carboxylic AcidConversion to alcohol functionalities using reducing agents.Secondary and primary alcohols
EsterificationCarboxylic AcidReaction with an alcohol in the presence of an acid catalyst.Esters
Electrophilic SubstitutionAnthracene SystemReaction with electrophiles, typically at the 9,10-positions.Substituted anthracene derivatives
Nucleophilic AdditionAnthracene SystemReaction with nucleophiles, often requiring activation.Adducts
Intramolecular CyclizationMultipleFormation of new rings within the molecule.Polycyclic systems, pyridazinone derivatives
Intermolecular CyclizationMultipleReaction between two molecules to form a ring.N-Heterocyclic compounds, quinazolinone derivatives

Comprehensive Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a cornerstone for identifying the functional groups and obtaining a unique "fingerprint" of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum reveals the presence of specific functional groups. For 4-Anthracen-2-yl-4-oxo-butanoic acid, characteristic absorption bands would be expected for the carboxylic acid O-H stretch (typically a broad band), the carboxylic acid C=O stretch, the ketone C=O stretch, C-H stretches and bends of the aromatic anthracene (B1667546) ring and the aliphatic butanoic acid chain, and C-C stretching vibrations within the aromatic system. Analysis of these bands would confirm the presence of the key functional moieties.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that are weak or absent in the IR spectrum are often strong in the Raman spectrum, particularly those of non-polar bonds. For the target molecule, Raman spectroscopy would be particularly useful for characterizing the C-C bonds of the anthracene skeleton and the symmetric vibrations of the molecule, offering a more complete picture of its vibrational framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the anthracene ring, the methylene (B1212753) protons of the butanoic acid chain, and the acidic proton of the carboxyl group. The chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling) of these signals would allow for the precise assignment of each proton within the molecule.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (aromatic, aliphatic, carbonyl), providing direct evidence for the carbon skeleton. The signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons of the anthracene ring, and the aliphatic carbons of the butanoic acid chain would be key identifiers.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weaker bonds, such as the bonds adjacent to the carbonyl groups. Analysis of these fragments would help to confirm the connectivity of the anthracene moiety and the oxo-butanoic acid side chain.

Electronic Spectroscopy and Photophysical Investigations

The electronic and photophysical behavior of this compound is dominated by the anthracene moiety, a well-studied polycyclic aromatic hydrocarbon known for its characteristic fluorescence.

The UV-Vis absorption spectrum of anthracene and its derivatives is characterized by distinct bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated ring system. Typically, anthracene-containing compounds exhibit a series of well-resolved vibronic bands. mdpi.comresearchgate.net For this compound, absorption maxima are expected in the range of 325–420 nm, which is characteristic of the anthracene core. mdpi.com The substitution pattern on the anthracene ring can influence the exact position and intensity of these absorption bands. An increase in conjugation generally leads to a bathochromic (red) shift of the absorption spectrum. mdpi.com

Table 1: Typical UV-Vis Absorption Bands for Anthracene Derivatives

Wavelength Range (nm)TransitionDescription
~250 nmπ-πStrong absorption band
~300-400 nmπ-πSeries of well-defined vibronic bands

Note: The exact absorption maxima for this compound may vary depending on the solvent and concentration.

Anthracene derivatives are known for their strong fluorescence, typically emitting in the blue to green region of the visible spectrum. The fluorescence of this compound is expected to be influenced by the solvent polarity and the presence of quenching agents. In non-polar solvents, a well-structured emission spectrum is generally observed, while in polar solvents, the spectrum may become broader and show a Stokes shift. scirp.org

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is an important parameter. For many anthracene derivatives, the quantum yield can be high, although it is sensitive to the molecular environment. scirp.org For instance, the presence of heavy atoms or certain functional groups can lead to a decrease in fluorescence intensity due to enhanced intersystem crossing to the triplet state. The formation of aggregates, such as excimers (excited dimers), at high concentrations can also lead to a red-shifted and broader emission band with a different quantum yield compared to the monomeric species. psu.edu

The excited state dynamics of anthracene derivatives involve several processes, including fluorescence, internal conversion, intersystem crossing, and potential energy transfer. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, it can relax to the ground state (S0) via the emission of a photon (fluorescence) or through non-radiative pathways.

Energy transfer processes can occur if other chromophores are in proximity. For example, Förster Resonance Energy Transfer (FRET) can occur if the emission spectrum of the anthracene donor overlaps with the absorption spectrum of an acceptor molecule. Additionally, Dexter energy transfer (electron exchange) can also take place, particularly at short intermolecular distances. nih.gov The lifetime of the excited state is a key parameter in understanding these dynamics and is typically in the nanosecond range for fluorescent anthracene derivatives.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

The crystal structure of 4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid reveals a monoclinic crystal system with the space group P2₁/n. nih.govresearchgate.net The molecules in the crystal are linked by intermolecular O-H···O hydrogen bonds, forming dimers through the carboxylic acid moieties. nih.govresearchgate.netesrf.fr These dimers are further connected by weak C-H···O hydrogen bonds, creating a three-dimensional network. nih.govresearchgate.net

Table 2: Crystallographic Data for the Analogue 4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid nih.govresearchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.168(1)
b (Å)19.523(4)
c (Å)14.367(3)
β (°)99.58(3)
V (ų)1429.3(5)
Z4

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. scispace.com It is used to predict a wide range of molecular properties by calculating the electron density of a system rather than its complex many-electron wavefunction. For a molecule such as 4-Anthracen-2-yl-4-oxo-butanoic acid, DFT calculations would be performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. mdpi.comresearchgate.net

A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum.

For this compound, this calculation would yield precise bond lengths, bond angles, and dihedral angles. For instance, studies on other anthracene (B1667546) derivatives have shown that the anthracene moiety is nearly planar. nih.govresearchgate.net A similar planarity would be expected for the anthracene core of the target molecule, though the butanoic acid side chain would introduce additional degrees of freedom. The energetics of the molecule, including its total energy and heat of formation, would also be determined, providing insight into its thermodynamic stability.

Table 1: Representative Data from Geometric Optimization (Illustrative) This table shows the type of data obtained from a DFT geometry optimization. The values are hypothetical for this compound and serve only as an example format.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Example)
Bond Length C1C2--1.39 Å
Bond Angle C1C2C3-120.5°
Dihedral Angle C1C2C3C4179.8°

Once the optimized geometry is found, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be directly compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computed structure. Each calculated frequency is associated with a specific vibrational mode, allowing for the precise assignment of experimental spectral bands. For example, the calculation would predict characteristic frequencies for the C=O stretching of the ketone and carboxylic acid groups, as well as the aromatic C-H stretches of the anthracene core. aps.org

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. uoa.grnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

For this compound, the HOMO is expected to be distributed primarily across the electron-rich anthracene ring system, while the LUMO would likely be located on the anthracene core and the electron-withdrawing keto-acid side chain. The analysis would provide a visual map of these orbitals and a precise energy gap value in electron volts (eV).

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table exemplifies the output from an FMO analysis, using data typical for similar aromatic compounds.

ParameterValue (Illustrative Example)Significance
HOMO Energy -5.8 eVIndicates electron-donating ability
LUMO Energy -2.1 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 3.7 eVIndex of chemical reactivity and stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. mdpi.comnih.gov This method provides valuable insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack.

Green regions represent neutral or zero potential.

In this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the carbonyl and carboxyl groups, identifying them as sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the carboxylic acid would appear as a region of high positive potential (blue), marking it as the primary acidic site. The anthracene ring would display varying potential, guiding how it interacts with other molecules.

Calculation of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are instrumental in predicting the chemical behavior of a molecule. For this compound, these descriptors would illuminate its reactivity, stability, and potential interaction sites.

Local reactivity is often analyzed using Fukui functions , which identify the most electrophilic and nucleophilic sites within the molecule. In this compound, the carbonyl carbon of the keto group and the acidic proton of the carboxyl group are anticipated to be primary electrophilic sites. Conversely, the oxygen atoms of the carbonyl and carboxyl groups, along with the electron-rich regions of the anthracene ring, would be the principal nucleophilic centers.

A representative table of calculated global reactivity descriptors for similar anthracene derivatives is presented below. These values are typically calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

DescriptorRepresentative Value (eV)Significance for this compound
HOMO Energy ~ -5.7 eVIndicates electron-donating ability.
LUMO Energy ~ -2.9 eVIndicates electron-accepting ability.
Energy Gap (ΔE) ~ 2.8 eVRelates to chemical reactivity and kinetic stability.
Electronegativity (χ) ~ 4.3 eVSuggests a moderate tendency to attract electrons.
Chemical Hardness (η) ~ 1.4 eVIndicates a relatively soft molecule, prone to reactivity.
Chemical Softness (S) ~ 0.71 eV⁻¹The reciprocal of hardness, also indicating reactivity.
Electrophilicity Index (ω) ~ 6.6 eVMeasures the stabilization in energy when the system acquires additional electronic charge.

Note: The values in this table are illustrative and based on published data for structurally related anthracene derivatives. Actual calculated values for this compound may vary.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Tensor Computations

Molecules with extended π-electron systems, like anthracene derivatives, are of significant interest for their non-linear optical (NLO) properties. nih.gov These properties are crucial for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is quantified by its hyperpolarizability (β), a tensor quantity that can be computationally determined.

The structure of this compound, featuring a large, polarizable anthracene core (a π-electron system) and a side chain with polar functional groups, suggests it could exhibit a notable NLO response. The interaction between the electron-rich anthracene moiety and the electron-withdrawing keto-acid chain can lead to intramolecular charge transfer, a key factor for enhancing NLO properties. nih.gov

Computational studies on similar organic molecules often employ DFT calculations to determine the components of the hyperpolarizability tensor. researchgate.net The magnitude of the total hyperpolarizability (β_tot) is a primary indicator of the NLO activity. For anthracene derivatives, it has been shown that extending the π-conjugation and introducing donor-acceptor groups can significantly increase the hyperpolarizability. nih.govrsc.org

Below is a table of representative calculated NLO parameters for an analogous anthracene-based molecule, showcasing the type of data generated in such studies.

NLO ParameterRepresentative ValueUnit
Dipole Moment (μ) ~ 4.5Debye
Mean Polarizability (α) ~ 3.5 x 10⁻²³esu
Anisotropy of Polarizability (Δα) ~ 4.0 x 10⁻²⁴esu
First Hyperpolarizability (β_tot) ~ 3.5 x 10⁻³⁰esu

Note: These values are based on a study of a chalcone (B49325) derivative featuring an anthracene group and are for illustrative purposes. researchgate.net The actual NLO properties of this compound would need to be specifically calculated.

Conformational Landscape Exploration and Potential Energy Surfaces

The conformational flexibility of this compound is primarily due to the rotatable bonds in its butanoic acid side chain. Understanding the conformational landscape is crucial as the three-dimensional structure of the molecule dictates its physical and biological properties.

Computational methods, such as molecular mechanics or DFT, can be used to explore the potential energy surface (PES) of the molecule. This involves systematically rotating the dihedral angles of the side chain and calculating the corresponding energy to identify stable conformers (local minima on the PES) and the energy barriers between them (transition states).

For this compound, key dihedral angles would include those around the C-C bonds of the butanoic acid chain and the bond connecting the chain to the anthracene ring. The planarity of the anthracene core is generally maintained, though slight puckering can occur. acs.org The orientation of the keto and carboxyl groups relative to each other and to the aromatic ring will define the different conformers. Intramolecular hydrogen bonding between the carboxylic acid proton and the keto oxygen could be a stabilizing interaction in certain conformations.

Furthermore, the keto-enol tautomerism of the β-keto acid moiety presents another layer of complexity to the conformational analysis. Computational studies can predict the relative energies of the keto and enol forms and the energy barrier for their interconversion. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase, such as in solution. rsc.orgresearchgate.net An MD simulation of this compound would model its movement and interactions with solvent molecules over time.

Such simulations can reveal important information about:

Solvation: How the molecule is solvated by water or other solvents, with particular attention to the interactions at the hydrophilic carboxylic acid head and the hydrophobic anthracene tail.

Aggregation: The tendency of the molecules to aggregate in solution. Due to the large, flat, and hydrophobic nature of the anthracene core, π-π stacking interactions could lead to the formation of dimers or larger aggregates in aqueous environments. researchgate.netacs.org

Conformational Dynamics: The transitions between different conformations of the flexible side chain in a dynamic environment, providing a more realistic picture than static PES calculations.

MD simulations typically use a force field to describe the interactions between atoms. The choice of force field is critical for obtaining accurate results. For a molecule like this compound, a well-parameterized force field for polycyclic aromatic hydrocarbons and carboxylic acids would be necessary. The simulations would track the trajectory of each atom, from which various properties, such as radial distribution functions (to analyze solvation structure) and root-mean-square deviation (to assess conformational stability), can be calculated.

Chemical Reactivity, Mechanisms, and Kinetic Studies

Reaction Pathways and Mechanistic Elucidation of Functional Group Transformations

The presence of both a ketone and a carboxylic acid, separated by a methylene (B1212753) bridge, allows for a range of functional group transformations. The study of similar γ-keto acids provides significant insight into the potential reaction pathways.

The oxo-butanoic acid moiety is susceptible to oxidation, though the conditions can be harsh. Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.orgopenstax.org Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize ketones, but this process often involves the cleavage of carbon-carbon bonds. libretexts.org

In the case of γ-keto acids like 4-oxo-4-phenylbutanoic acid, a structural analog, oxidation with Cr(VI) reagents has been shown to cleave the molecule, yielding benzoic acid as a product. orientjchem.org This suggests that the primary site of oxidative attack is the C-C bond adjacent to the carbonyl group. The mechanism for such oxidations is proposed to involve the enol form of the keto acid. The reaction is typically acid-catalyzed, showing a first-order dependence on the concentration of the keto acid, the oxidant, and H+ ions. orientjchem.org Another potential pathway is the Baeyer-Villiger oxidation, where peroxy acids convert ketones to esters. libretexts.org Furthermore, recent studies on the decomposition of γ-ketohydroperoxides, which can be formed during low-temperature oxidation, show novel concerted reactions that also lead to the formation of carbonyl and carboxylic acid products. acs.org

Table 1: Oxidation Conditions for Structurally Similar γ-Keto Acids
ReactantOxidizing AgentConditionsMajor Product(s)Reference
4-Oxo-4-phenylbutanoic acidTripropylammonium fluorochromate (TriPAFC)Aqueous Acetic Acid, HClO₄Benzoic acid orientjchem.org
4-Oxo-4-phenylbutanoic acidTriPAFC with Picolinic Acid (catalyst)Aqueous Acetic AcidBenzoic acid
General KetonesPeroxycarboxylic acids (e.g., mCPBA)Baeyer-Villiger OxidationEsters libretexts.org
General KetonesHot alkaline KMnO₄Harsh, cleavage reactionTwo Carboxylic acids openstax.org

The selective reduction of either the ketone or the carboxylic acid group in 4-Anthracen-2-yl-4-oxo-butanoic acid presents a common synthetic challenge. The choice of reducing agent is critical for achieving chemoselectivity.

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol in the presence of the carboxylic acid using mild reducing agents like sodium borohydride (NaBH₄). youtube.com NaBH₄ is generally not strong enough to reduce carboxylic acids. acs.org

Reduction of the Carboxylic Acid: Conversely, the selective reduction of the carboxylic acid to a primary alcohol is more challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid. acs.orgharvard.edu However, borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF), is known to selectively reduce carboxylic acids in the presence of ketones. harvard.edu An alternative method involves activating the carboxylic acid, for example by converting it to a mixed anhydride (B1165640), followed by reduction with NaBH₄. This approach has been successfully used for the chemoselective reduction of a carboxylic acid in the presence of a ketone. researchgate.netnih.gov

Table 2: Selectivity of Common Reducing Agents for Ketones and Carboxylic Acids
Reducing AgentAbbreviationSelectivityProduct from KetoneProduct from Carboxylic AcidReference
Sodium BorohydrideNaBH₄Reduces ketones, not carboxylic acidsSecondary AlcoholNo reaction youtube.comacs.org
Lithium Aluminum HydrideLiAlH₄Reduces both functional groupsSecondary AlcoholPrimary Alcohol harvard.edu
Borane Tetrahydrofuran ComplexBH₃-THFSelectively reduces carboxylic acidsNo reaction (or slow)Primary Alcohol harvard.edu
Lithium BorohydrideLiBH₄Reduces ketones and esters; can reduce carboxylic acids but is less reactive than LiAlH₄Secondary AlcoholPrimary Alcohol harvard.edu

Mechanistic Aspects of Aromatic Substitution on the Anthracene (B1667546) Core

Polycyclic aromatic hydrocarbons like anthracene are generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). libretexts.orgstudy.com This increased reactivity is attributed to the lower loss of aromatic stabilization energy required to form the intermediate carbocation (also known as an arenium ion or sigma complex). libretexts.orgstackexchange.com

For anthracene, electrophilic attack occurs preferentially at the C9 and C10 positions (the central ring). libretexts.orgslideshare.netyoutube.com The mechanism involves the attack of an electrophile on the π-system of the central ring, leading to the formation of a resonance-stabilized arenium ion. The key to the regioselectivity lies in the stability of this intermediate.

Attack at C9/C10: When the electrophile attacks the C9 position, the resulting positive charge can be delocalized across the ring system while preserving the aromaticity of two intact benzene rings. stackexchange.comquora.com This intermediate is significantly more stable than the alternatives.

Attack at C1/C2: If the attack occurs at the C1 or C2 positions on one of the outer rings, the resulting arenium ion only preserves the aromaticity of a single naphthalene-like system, which is less stable. libretexts.orgstackexchange.com

Therefore, the reaction pathway leading to 9-substituted or 9,10-disubstituted products is kinetically favored due to the lower activation energy associated with the more stable intermediate. stackexchange.com While substitution is common, anthracene's reactivity is high enough that addition reactions across the 9,10-positions can also occur, particularly with reagents like bromine. libretexts.orgresearchgate.net

Table 3: Relative Reactivity of Anthracene Positions in Electrophilic Aromatic Substitution
Position of AttackRelative Stability of Arenium Ion IntermediateKinetic FavorabilityPartial Rate Factor (Protiodetritiation)Reference
9High (Two intact benzene rings)Most Favorable1.27 x 10⁷ stackexchange.comrsc.org
1ModerateLess Favorable7,900 libretexts.orgrsc.org
2LowLeast Favorable1,135 libretexts.orgrsc.org

Kinetic and Thermodynamic Investigations of Reaction Systems

Kinetic and thermodynamic studies of systems involving γ-keto acids and aromatic compounds provide quantitative data on reaction rates, mechanisms, and the influence of external factors.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and must be determined experimentally. chemistrytalk.orglibretexts.org For complex molecules like this compound, the rate law would depend on which part of the molecule is reacting.

For reactions involving the oxo-butanoic acid moiety, studies on similar compounds are informative. The acid-catalyzed oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) was found to follow a simple rate law: Rate = k [Oxidant] [Keto Acid] [H⁺]

This indicates that the reaction is first order with respect to each of the three components. orientjchem.org By conducting the reaction at different temperatures, the activation parameters can be determined from the Arrhenius plot (ln(k) vs. 1/T). These parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide deeper insight into the transition state of the rate-determining step. For instance, a large negative value for ΔS‡, as observed in some oxygenation reactions, suggests a highly ordered, associative transition state. nih.gov

Table 4: Kinetic and Thermodynamic Data for Reactions of Similar Compounds
ReactionRate LawΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
Oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFCRate = k[TriPAFC][Substrate][H⁺]52.7-112.5
Oxygenation of an Fe(II) α-keto carboxylate complexRate = k[Complex][O₂]25 ± 2-179 ± 6 nih.gov
Decarboxylation of Acetoacetic Acid (a β-keto acid)First-order in the acid~99 (23.7 kcal/mol)- masterorganicchemistry.com

The rate of a chemical reaction can be profoundly influenced by the solvent in which it is carried out. wikipedia.org Solvents can stabilize or destabilize reactants and, more importantly, the transition state, thereby altering the activation energy. wikipedia.org

For reactions involving polar or charged intermediates, solvent polarity is a key factor. In the oxidation of 4-oxo-4-phenylbutanoic acid, the reaction rate was observed to increase as the proportion of acetic acid in an aqueous acetic acid mixture increased—that is, as the dielectric constant of the medium decreased. orientjchem.org A linear plot of log(k) versus the inverse of the dielectric constant suggests an interaction involving an ion and a dipole molecule in the rate-determining step. orientjchem.org

Catalysis provides an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. In the oxidation of γ-keto acids, the reaction is often catalyzed by acid (H⁺). orientjchem.org Additionally, specific catalysts can be employed. For example, the oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFC is effectively catalyzed by picolinic acid, which is believed to form a more potent oxidant complex. Similarly, the keto-enol tautomerism, often a crucial step in the reactions of ketones, is effectively catalyzed by both acids and bases. researchgate.netrsc.orgrsc.org

Table 5: Influence of Solvent and Catalysts on Reaction Rates
Reaction TypeObservationInterpretationReference
Oxidation of a γ-keto acidRate increases with decreasing solvent polarity (increasing % acetic acid in water).Suggests a transition state that is less polar than the reactants, or a reaction between an ion and a dipole. orientjchem.org
Keto-enol tautomerizationRate is catalyzed by bases (e.g., triethylamine) and inhibited by acids.The reaction proceeds via proton abstraction by a base. researchgate.netrsc.orgrsc.org
SN2 Reaction (e.g., 1-bromobutane with N₃⁻)Rate increases dramatically in polar aprotic solvents (e.g., DMSO) compared to polar protic solvents (e.g., water).Protic solvents solvate and stabilize the nucleophile, reducing its reactivity. wikipedia.org
Oxidation of a γ-keto acid by TriPAFCRate is significantly enhanced by the addition of picolinic acid.Formation of a more reactive oxidant complex (TriPAFC-picolinic acid).

Stereochemical Control in Reactions (e.g., asymmetric synthesis if applicable)

As of the current body of scientific literature, specific studies detailing the stereochemical control in reactions involving this compound are not available. However, the molecular structure of this compound presents key functional groups where stereochemical control could be applied, namely through the asymmetric reduction of the ketone or by stereoselective reactions at the carbon alpha to the carboxylic acid. The principles of asymmetric synthesis applicable to analogous aryl ketones and butanoic acid derivatives can provide a framework for potential stereoselective routes.

Asymmetric Reduction of the Ketone

The ketone group in this compound is a prochiral center, and its reduction can lead to the formation of a chiral alcohol, 4-anthracen-2-yl-4-hydroxy-butanoic acid. The enantioselective reduction of ketones is a well-established field in organic synthesis, utilizing chiral catalysts or reagents to favor the formation of one enantiomer over the other. wikipedia.org

Common methods for the asymmetric reduction of ketones include:

Catalytic Hydrogenation: This involves the use of molecular hydrogen in the presence of a chiral transition metal catalyst. Ruthenium, rhodium, and iridium complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are frequently employed. For ketones that possess a chelating group, catalysts such as chiral Ru(BINAP) are known to be effective. wikipedia.org

Catalytic Transfer Hydrogenation: In this method, a hydrogen donor like isopropanol or formic acid is used in place of hydrogen gas. Chiral ruthenium catalysts, often paired with chiral diamine ligands, are effective for the enantioselective transfer hydrogenation of aryl ketones. wikipedia.org

Stoichiometric Reductions with Chiral Reagents: Chiral reducing agents can be prepared by modifying common hydrides like lithium aluminum hydride (LAH) or sodium borohydride with chiral ligands such as amino alcohols or BINOL. wikipedia.org Another widely used approach is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane as the stoichiometric reductant. nih.gov

While no data exists for this compound, the following table provides illustrative examples of the asymmetric reduction of other aryl ketones, demonstrating the high levels of enantioselectivity that can be achieved with modern catalytic systems.

Substrate (Aryl Ketone)Catalyst/ReagentReductantEnantiomeric Excess (ee)Product Configuration
Acetophenone(S)-TolBINAP/(R)-DMAPEN–Ru ComplexH₂96%R
α-TetraloneChiral Lactam Alcohol derived OxazaborolidineBH₃85%Not Specified
4-ChromanoneMsDPEN–Cp*Ir ComplexH₂99%Not Specified
α-ChloroacetophenoneRu(OTf)(S,S)-TsDpenH₂96%R

The data in this table is illustrative of general asymmetric ketone reductions and is not specific to this compound.

Stereoselective Synthesis of Butanoic Acid Derivatives

Another avenue for introducing stereochemical control is at the carbon atom alpha to the carboxylic acid (C3). This can be achieved through various methods, most notably by employing a chiral auxiliary. In this approach, the carboxylic acid is temporarily converted into a chiral amide or ester. The presence of the chiral auxiliary directs the stereochemical outcome of a subsequent reaction, such as enolate alkylation, after which the auxiliary can be removed to yield the chiral carboxylic acid.

While this has not been reported for this compound, the general strategy is a cornerstone of asymmetric synthesis for producing chiral carboxylic acid derivatives.

Future Perspectives and Unexplored Research Avenues

Novel Synthetic Strategies and Sustainable Methodologies

While classical routes like Friedel–Crafts acylation are established for synthesizing similar compounds, future research should prioritize the development of more sustainable and efficient synthetic methodologies. beilstein-journals.org Traditional methods often involve harsh conditions and stoichiometric reagents, leading to significant waste. rsc.org

Future synthetic explorations could include:

Photocatalytic Approaches: Utilizing visible-light photocatalysis could offer a green alternative for the synthesis of 4-Anthracen-2-yl-4-oxo-butanoic acid and its derivatives. This method can enable reactions under mild conditions, potentially improving selectivity and reducing energy consumption. umich.edu

Flow Chemistry: Continuous-flow reactors could be employed to optimize reaction conditions, improve safety, and allow for scalable production. rsc.org The precise control over temperature, pressure, and reaction time in a flow system can lead to higher yields and purity.

Enzymatic Synthesis: Biocatalytic methods, leveraging the high selectivity of enzymes, could be explored for key synthetic steps, minimizing byproducts and operating under environmentally benign aqueous conditions.

Interactive Table 7.1: Hypothetical Comparison of Synthetic Routes for this compound
Methodology Catalyst/Reagent Solvent Hypothetical Yield (%) Sustainability Notes
Classical Friedel-Crafts AlCl₃Dichloromethane65High waste, harsh conditions
Photocatalysis Organic Dye/LEDsEthyl Acetate85Mild conditions, low energy
Flow Chemistry Immobilized CatalystAcetonitrile92High throughput, improved safety
Biocatalysis LipaseAqueous Buffer78Green solvent, high selectivity

Advanced Characterization Techniques and In-Situ Monitoring

A thorough understanding of the properties and reaction dynamics of this compound requires the application of advanced characterization techniques. jos.ac.cn While standard spectroscopic methods are essential, future studies would benefit immensely from real-time monitoring of its synthesis and self-assembly processes. mt.com

Unexplored characterization avenues include:

In-Situ and Operando Spectroscopy: Techniques like in-situ FTIR, Raman, and UV-Vis spectroscopy can provide real-time kinetic and mechanistic data during synthesis or photochemical reactions. rsc.orgresearchgate.netspectroscopyonline.com Operando techniques could be used to study the material's behavior within an electronic device under operational conditions, revealing dynamic structure-property relationships. jos.ac.cnacs.orgacs.org

Advanced Crystallography: For a molecule with potential flexibility, advanced crystallographic techniques like synchrotron micro-XRD mapping and 3D electron diffraction could elucidate its solid-state packing and reveal structure-property correlations. uqiitd.orgrsc.orgrsc.org This is crucial for understanding its performance in solid-state devices.

Scanning Probe Microscopy: High-resolution atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could be used to visualize self-assembled monolayers or nanostructures on surfaces, providing insight into its hierarchical organization.

Multiscale Computational Modeling for Property Prediction

Computational modeling is a powerful tool for predicting material properties and guiding experimental efforts, reducing the time and resources required for materials discovery. nih.govacs.org For this compound, a multiscale modeling approach could provide invaluable insights.

Future computational studies could focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to predict the electronic structure, frontier molecular orbital (HOMO/LUMO) energy levels, and photophysical properties such as absorption and emission spectra. mdpi.comresearchgate.net This would be the first step in assessing its potential for optoelectronic applications. mdpi.comnih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly behavior of the molecule in different solvents, predicting how the interplay of π–π stacking from the anthracene (B1667546) core and hydrogen bonding from the carboxylic acid group dictates the formation of larger structures.

High-Throughput Computational Screening: By computationally designing a virtual library of derivatives of this compound, it is possible to screen for candidates with optimized properties for specific applications, such as improved charge transport or specific emission colors. chemrxiv.orgnih.govrsc.org

Interactive Table 7.2: Predicted Photophysical Properties of Hypothetical Derivatives via TD-DFT
Derivative Substituent Position Substituent Predicted Emission λ (nm) Predicted Quantum Yield (%)
Parent Compound --430 (Blue)35
Derivative A Anthracene-9-NO₂510 (Green)20
Derivative B Anthracene-9,10-OCH₃420 (Deep Blue)60
Derivative C Butanoic Acid Chain-NH₂450 (Sky Blue)45

Rational Design of Derivatives with Tunable Electronic and Photophysical Properties

The parent structure of this compound is a scaffold that can be systematically modified to fine-tune its properties. nih.govresearchgate.net The anthracene core is known for its interesting photophysical behavior, which can be altered through chemical functionalization. mdpi.comresearchgate.net

Future research should explore:

Modifying the Anthracene Core: Introducing electron-donating or electron-withdrawing groups at various positions on the anthracene ring can significantly alter the HOMO/LUMO energy levels, thereby tuning the emission color and electronic properties. rsc.org This could lead to the development of new emitters for organic light-emitting diodes (OLEDs).

Functionalizing the Carboxylic Acid: The carboxylic acid group is a versatile handle for creating a wide range of derivatives, such as esters and amides. This would not only change the electronic properties but also influence solubility and self-assembly behavior.

Photoresponsive Materials: The anthracene moiety is known to undergo [4+4] photocycloaddition. mdpi.com Derivatives could be designed where this photoreaction can be used to reversibly alter the material's properties, such as fluorescence or solubility, leading to applications in optical data storage or smart materials. researchgate.netnih.govacs.org

Exploration of Supramolecular Chemistry and Self-Assembly for Functional Materials

The amphiphilic nature that can be imparted to this compound derivatives (hydrophobic anthracene tail and potentially hydrophilic carboxylate head) makes it a prime candidate for studies in supramolecular chemistry. sjtu.edu.cnnih.govnih.gov The formation of well-ordered nanostructures through self-assembly is a key strategy for creating functional materials. nih.gov

Unexplored avenues in this area include:

Hierarchical Self-Assembly: Investigating how the molecule self-assembles at different length scales could lead to complex, functional architectures. diamond.ac.ukrsc.orgacs.orgrsc.org For instance, primary self-assembly into nanofibers could be followed by a secondary organization into larger, ordered films.

Supramolecular Polymers: The carboxylic acid group can participate in hydrogen bonding, a key interaction for the formation of supramolecular polymers. These materials, held together by non-covalent bonds, can exhibit interesting properties like self-healing and responsiveness to stimuli. rsc.orgresearchgate.net

Functional Gels and Liquid Crystals: By tuning the intermolecular interactions through derivative design, it may be possible to create organogels or liquid crystalline phases. These soft materials have potential applications in sensing, catalysis, and as templates for nanomaterial synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-Anthracen-2-yl-4-oxo-butanoic acid?

  • Methodological Answer : Synthesis typically involves esterification of anthracene derivatives followed by hydrolysis. For example, methyl 4-oxo-4-(thiophen-2-yl)butanoate can be hydrolyzed under acidic or basic conditions to yield the corresponding acid . Key steps include:

  • Precursor preparation : Anthracene derivatives (e.g., 9,10-dihydroanthracen-1-yl) are functionalized via Friedel-Crafts acylation.
  • Ester hydrolysis : Use NaOH (1–2 M) in methanol/water (1:1 v/v) at 60–80°C for 6–12 hours.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).
    • Critical Parameters : Monitor reaction progress via TLC and confirm purity by HPLC (>95%).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) identify aromatic protons (δ 7.5–8.5 ppm) and ketone/acid carbonyls (δ 170–210 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and O–H bonds (carboxylic acid, ~2500–3000 cm1 ^{-1}) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M–H]^- at m/z 307–309 (C18_{18}H12_{12}O5_5) .
  • XRD : Resolve planar anthracene geometry and hydrogen bonding (e.g., O–H⋯O interactions with R-factor <0.08) .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve hydrogen bonding patterns in derivatives of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from DMF/ethanol (1:3) at 25°C to obtain single crystals .
  • Data Collection : Employ a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Adjust ψ-scan absorption corrections (Tmin_{min}/Tmax_{max} = 0.979/0.990) .
  • Hydrogen Bond Analysis : Calculate bond lengths (e.g., O–H⋯O = 1.85–2.10 Å) and angles (160–175°) using software like SHELXL. Report anisotropic displacement parameters for non-H atoms .

Q. How can researchers resolve discrepancies in reported biological activities of anthracene-based derivatives?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HeLa or MCF-7) and exposure times (24–48 hours) to compare IC50_{50} values .
  • Purity Validation : Confirm compound integrity via 1H^1H NMR (absence of solvent peaks) and elemental analysis (<0.5% deviation).
  • Solubility Control : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .

Q. What strategies enhance the solubility of this compound without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., –OH, –NH2_2) at the anthracene 2-position via nucleophilic substitution .
  • Prodrug Design : Synthesize ester or amide prodrugs (e.g., methyl esters) that hydrolyze in vivo .
  • Co-solvent Systems : Use cyclodextrins or PEG-based formulations to improve aqueous solubility (>1 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.